Benzyldimethylhexadecylammonium D5 (phenyl D5) chloride
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Overview
Description
Benzyldimethylhexadecylammonium D5 (phenyl D5) chloride is a quaternary ammonium compound. It is characterized by the presence of a benzyl group, a hexadecyl chain, and a phenyl ring labeled with deuterium (D5). This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyldimethylhexadecylammonium D5 (phenyl D5) chloride typically involves the quaternization of dimethylhexadecylamine with benzyl chloride. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The deuterium-labeled phenyl ring is introduced through the use of deuterated benzyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The final product is purified through crystallization or distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyldimethylhexadecylammonium D5 (phenyl D5) chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products
Oxidation: Oxidized derivatives of the benzyl and hexadecyl groups.
Reduction: Reduced forms of the benzyl and hexadecyl groups.
Substitution: Products where the chloride ion is replaced by other nucleophiles.
Scientific Research Applications
Benzyldimethylhexadecylammonium D5 (phenyl D5) chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of cleaning agents and detergents.
Mechanism of Action
The mechanism of action of Benzyldimethylhexadecylammonium D5 (phenyl D5) chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This is particularly effective against microbial cells, making it a potent antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Benzyldimethylhexadecylammonium chloride: Similar structure but without deuterium labeling.
Cetyltrimethylammonium chloride: Contains a cetyl group instead of a hexadecyl group.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Uniqueness
Benzyldimethylhexadecylammonium D5 (phenyl D5) chloride is unique due to the presence of the deuterium-labeled phenyl ring. This labeling allows for specific studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy, providing detailed insights into molecular interactions and dynamics.
Properties
Molecular Formula |
C25H46ClN |
---|---|
Molecular Weight |
401.1 g/mol |
IUPAC Name |
hexadecyl-dimethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C25H46N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1/i17D,18D,19D,21D,22D; |
InChI Key |
SXPWTBGAZSPLHA-FNVXRPCMSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[N+](C)(C)CCCCCCCCCCCCCCCC)[2H])[2H].[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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